molecular formula C5H9NO2 B3104964 (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one CAS No. 151004-19-2

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one

Cat. No.: B3104964
CAS No.: 151004-19-2
M. Wt: 115.13 g/mol
InChI Key: ZBCVDJNHLQMBTG-IMJSIDKUSA-N
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Description

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one is a chiral pyrrolidinone derivative that serves as a versatile and privileged scaffold in medicinal chemistry and organic synthesis . The pyrrolidin-2-one core provides a rigid, well-defined three-dimensional framework that is crucial for molecular recognition and interaction with biological targets . This compound is characterized by its two defined stereocenters, which allow for the precise positioning of functional groups, making it an invaluable building block for the development of novel therapeutic agents and for exploring structure-activity relationships (SAR) . The nitrogen atom and carbonyl group within the lactam ring can participate in key hydrogen-bonding interactions, further enhancing its utility in drug design . This compound has been explicitly identified as a key synthetic intermediate in the development of potent androgen receptor modulators, a class of compounds with potential therapeutic applications . Its application in this context highlights its relevance in pioneering pharmaceutical research aimed at treating androgen-related disorders . The stereochemistry is critical for its biological activity, and the synthesis of this specific isomer has been accomplished to confirm the configuration of natural products like the angiogenesis inhibitor streptopyrrolidine . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-4(7)2-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCVDJNHLQMBTG-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4s,5s 4 Hydroxy 5 Methylpyrrolidin 2 One and Stereochemical Analogues

Asymmetric Synthesis Strategies for Pyrrolidin-2-one Stereoisomers

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For pyrrolidin-2-one derivatives, this is achieved through various asymmetric synthesis strategies, which can be broadly categorized into chiral auxiliary-mediated approaches and organocatalytic methods. These strategies enable the selective formation of desired stereoisomers from achiral or racemic starting materials.

Chiral Auxiliary-Mediated Approaches to Enantiopure Pyrrolidinone Precursors

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been successfully applied to the synthesis of chiral pyrrolidinone precursors.

N-(1-phenylethyl)aziridine-2-carboxylates serve as versatile chiral building blocks in asymmetric synthesis. beilstein-journals.orgnih.gov The phenylethyl group acts as a chiral auxiliary, guiding the stereoselective transformations of the aziridine (B145994) ring. beilstein-journals.org These chirons are valuable alternatives to other three-carbon chiral synthons, such as Garner's aldehyde, which can be prone to racemization. researchgate.netnih.gov The synthesis of these aziridine carboxylates often begins with the Gabriel–Cromwell reaction between a 3,3-dibromopropanoate and (R)- or (S)-1-phenylethylamine, followed by the separation of the resulting diastereoisomers. nih.gov

The utility of these synthons is demonstrated in the synthesis of various biologically relevant compounds, including alkaloids and amino acids. researchgate.netnih.gov For instance, the aziridine ring can be regioselectively opened to introduce various functionalities, leading to the formation of precursors for complex target molecules. beilstein-journals.org The reduction of N-(1-phenylethyl)aziridine-2-carboxylates with reagents like lithium aluminum hydride (LiAlH₄) or a milder mixture of sodium borohydride (B1222165) (NaBH₄) and lithium chloride (LiCl) affords the corresponding aziridine-2-methanols, which are also valuable synthetic intermediates. beilstein-journals.orgnih.gov

The diastereoselective addition of nucleophiles to α-chiral aldimines is a powerful method for constructing chiral amine-containing structures, which are precursors to pyrrolidinones. The stereochemical outcome of these reactions is controlled by the existing stereocenter in the aldimine.

A notable example involves the diastereoselective addition of Grignard reagents to chiral imines derived from (R)-phenylglycinol. This strategy has been employed in the synthesis of trans-2,5-disubstituted pyrrolidines. nih.gov The initial addition of a Grignard reagent to the chiral imine sets the first stereocenter, and a subsequent diastereoselective addition to an intermediate 1,3-oxazolidine establishes the second. nih.gov This sequential addition approach allows for the synthesis of various trans-2,5-dialkylpyrrolidines. nih.gov

Another approach utilizes N-tert-butanesulfinylimines as chiral electrophiles in 1,3-dipolar cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with high diastereoselectivity. ua.esacs.org The tert-butanesulfinyl group acts as an effective chiral auxiliary, directing the facial selectivity of the cycloaddition. acs.org This method allows for the creation of up to four new stereogenic centers in a single step. ua.es The reaction conditions can be optimized, often using a silver catalyst, to achieve high yields and excellent diastereomeric ratios for a range of substrates. ua.esacs.org

Chemo-, Regio-, and Stereoselective Transformations for Pyrrolidin-2-one Structures

The construction of the pyrrolidin-2-one skeleton with specific substituents requires sophisticated chemical transformations that can distinguish between multiple reactive sites and control spatial arrangement. A key strategy in achieving this is the [3+2] cycloaddition reaction, particularly using azomethine ylides. rsc.orgmdpi.com This method is highly effective for creating densely substituted pyrrolidine (B122466) rings with high regio- and diastereoselectivity. acs.org

For instance, the reaction of isatins, α-amino acids, and (E)-2-aryl-1-nitroethenes under microwave irradiation proceeds in a chemo- and regio-selective manner to yield novel spiro[pyrrolidine-2,3′-oxindoles]. mdpi.comresearchgate.net The stereochemical arrangement of the groups around the newly formed pyrrolidine ring can be definitively assigned, confirming the high degree of stereocontrol in the cycloaddition process. mdpi.com The versatility of this approach allows for the generation of a library of complex heterocyclic compounds from simple starting materials. researchgate.net

Another powerful method involves the transformation of donor-acceptor (DA) cyclopropanes. These strained rings can undergo a ring-opening reaction with N-nucleophiles, followed by cyclization to produce 1,5-substituted pyrrolidin-2-ones. nih.gov This process allows for the construction of the γ-lactam ring with defined substitution patterns, demonstrating control over regioselectivity. The reaction conditions can be tuned to favor the desired cyclization pathway. nih.gov

These selective transformations are foundational for building complex pyrrolidin-2-one structures, enabling the synthesis of specific stereoisomers required for biological applications. The ability to control the orientation of substituents at each step is paramount for arriving at a final product with the desired three-dimensional structure. nih.gov

Table 1: Examples of Selective Transformations for Pyrrolidin-2-one Synthesis
MethodologyKey ReactantsProduct TypeSelectivity AchievedReference
[3+2] CycloadditionIsatins, α-amino acids, NitroethenesSpiro[pyrrolidine-2,3′-oxindoles]Chemo-, Regio-, Stereoselective mdpi.comresearchgate.net
DA Cyclopropane Ring-Opening/CyclizationDA Cyclopropanes, Anilines/Benzylamines1,5-Substituted Pyrrolidin-2-onesRegioselective nih.gov
Catalytic Asymmetric 1,3-Dipolar CycloadditionAzomethine ylides, AlkenesEnantioenriched PyrrolidinesStereoselective rsc.org

Enantioselective Routes to Diverse Pyrrolidin-2-one Frameworks

Achieving enantioselectivity is a critical goal in the synthesis of chiral pyrrolidin-2-ones, as biological activity is often specific to a single enantiomer. Various strategies have been developed to synthesize optically pure pyrrolidinone frameworks.

Synthesis of cis-5-Alkyl-4-benzyloxy-2-pyrrolidinones

The synthesis of specifically substituted pyrrolidinones, such as those with a cis-relationship between substituents at the 4- and 5-positions, presents a significant stereochemical challenge. A versatile and highly diastereoselective four-step approach has been developed for (4S,5R)-N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones, which are valuable building blocks for hydroxylated pyrrolidine alkaloids. academie-sciences.fracademie-sciences.fr This method, starting from readily available (S)-N,O-dibenzylmalimide, demonstrates high diastereoselectivity for the trans configuration at the C-4/C-5 positions of the pyrrolidinone ring. academie-sciences.fr

Interestingly, during this synthesis, the isomerization of trans-diastereomers to the corresponding cis-diastereomers was observed, providing a potential entry point to the cis configuration. academie-sciences.fracademie-sciences.fr Another relevant strategy involves the Overman rearrangement of specific trichloroacetimidates derived from allylic alcohols. This nih.govnih.gov sigmatropic rearrangement allows for the stereoselective formation of a syn-1,4-amino alcohol, which is a key precursor for cyclization into a cis-2,5-disubstituted pyrrolidine. lookchem.com This approach offers the potential to create the desired cis stereochemistry in the pyrrolidine ring. lookchem.com

Table 2: Synthetic Approaches to Substituted 4-Benzyloxy-2-pyrrolidinones
Starting MaterialKey TransformationPrimary Product StereochemistryPotential for cis-IsomerReference
(S)-N,O-DibenzylmalimideFour-step sequence including reduction and cyclization(4S,5R) - transObserved isomerization from trans to cis academie-sciences.fr
Allylic Alcohol TrichloroacetimidatesOverman Rearrangementsyn-1,4-amino alcohol precursorDesigned to yield cis-pyrrolidine upon cyclization lookchem.com

Modular Approaches for Hydroxylated Pyrrolidinone Alkaloid Scaffolds

Hydroxylated pyrrolidinone alkaloids represent an important class of natural products with diverse biological activities. Modular synthesis provides an efficient and flexible strategy for constructing these complex scaffolds. This approach involves the assembly of molecular building blocks in a convergent manner, allowing for the rapid generation of structural diversity. researchgate.net

Substituted 2-pyrrolidinones, such as the (4S,5R)-N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones, serve as valuable building blocks in these modular syntheses. academie-sciences.fr They provide a pre-functionalized core that can be further elaborated to access a range of hydroxylated alkaloids. nih.gov For example, a formal synthetic approach to (+)-lentiginosine, a hydroxylated alkaloid, has been developed using a chiral diol intermediate that can be derived from such pyrrolidinone frameworks. nih.gov

An efficient one-pot strategy for preparing novel hydroxylated alkaloid derivatives involves a Pictet-Spengler-type reaction using sugars as the starting material. This method is highly stereoselective and provides a direct route to fused multicyclic iminosugars, which are a class of hydroxylated alkaloids, without the need for metal catalysts. nih.gov This highlights a powerful modular approach where a sugar-derived module is combined with another cyclic precursor to rapidly construct the complex alkaloid scaffold. nih.gov Such strategies are key to the efficient synthesis and exploration of new chemical space in the realm of pyrrolidinone-containing natural products.

Chemical Transformations and Functionalization of 4s,5s 4 Hydroxy 5 Methylpyrrolidin 2 One Architectures

Ring-Opening Reactions and Regioselective Functional Group Introduction

The γ-lactam ring of pyrrolidin-2-ones is generally stable but can undergo ring-opening under specific conditions, providing access to linear amino acid derivatives. For instance, the ring-opening of γ- and δ-lactones with reagents like potassium amide or hydrazine (B178648) can yield γ- and δ-hydroxyamides, which can then be cyclized to the corresponding lactams. cdnsciencepub.com This suggests that, conversely, strong hydrolytic conditions (acidic or basic) could potentially open the lactam ring of (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one to yield a γ-amino acid.

While direct ring-opening of the target molecule is not extensively documented, studies on related γ-lactam derivatives demonstrate the possibility of functionalization at various positions of the ring. For example, the treatment of certain 3-amino-α,β-unsaturated γ-lactams with a strong base like lithium diisopropylamide (LDA) under kinetic control can lead to selective functionalization at the C-5 position. nih.gov This approach, if applicable to the this compound system, could allow for the introduction of functional groups at the carbon adjacent to the methyl group.

The regioselective reduction of related pyrrolidine-2,4-diones (tetramic acids) with sodium borohydride (B1222165) has been shown to produce 4-hydroxypyrrolidin-2-ones. uitm.edu.my This highlights the potential for regioselective manipulation of functional groups on the pyrrolidinone core.

Table 1: Potential Ring-Opening and Functionalization Reactions

Reaction Type Reagents and Conditions Potential Product Reference
Lactam Hydrolysis Strong acid or base (e.g., HCl, NaOH), heat γ-Amino acid General principle
C-5 Functionalization Strong base (e.g., LDA), electrophile 5-substituted pyrrolidin-2-one nih.gov

Stereoselective Epoxidation and Aziridine (B145994) Ring Manipulations in Pyrrolidinone Synthesis

The synthesis of functionalized pyrrolidinones often involves the manipulation of strained ring systems like epoxides and aziridines. While stereoselective epoxidation of the this compound itself is not directly reported, the epoxidation of α,β-unsaturated carbonyl compounds is a well-established method for introducing stereocenters. Should the pyrrolidinone be derivatized to an unsaturated analog, various methods for stereoselective epoxidation could be employed.

Aziridines are versatile precursors for the synthesis of pyrrolidine (B122466) rings. researchgate.net The ring-opening of aziridines allows for the introduction of various functional groups with a high degree of stereocontrol. This strategy is particularly useful for accessing complex pyrrolidine structures that are difficult to obtain through other means. Although this section focuses on the manipulation of the pyrrolidinone ring, it is important to note that the synthesis of derivatives of this compound could start from chiral aziridine precursors.

Derivatization Strategies for Advanced Pyrrolidinone Structures

The hydroxyl group at the C-4 position of this compound is a prime site for derivatization. Standard reactions of alcohols, such as esterification, etherification, and oxidation, could be employed to introduce a wide range of functional groups. These modifications can be used to alter the molecule's physical and chemical properties or to introduce new reactive handles for further transformations.

The synthesis of substituted pyrrolidines often starts from readily available chiral precursors like 4-hydroxyproline. mdpi.com These methods involve the functionalization of the pyrrolidine ring at various positions, demonstrating the feasibility of derivatizing the core structure. For instance, the oxidation of the hydroxyl group to a ketone would provide an electrophilic center for nucleophilic additions, allowing for the introduction of new substituents at the C-4 position.

Table 2: Potential Derivatization Reactions of the Hydroxyl Group

Reaction Type Reagents and Conditions Potential Product
Esterification Acyl chloride or anhydride, base 4-Acyloxy-5-methylpyrrolidin-2-one
Etherification Alkyl halide, base (e.g., NaH) 4-Alkoxy-5-methylpyrrolidin-2-one
Oxidation Oxidizing agent (e.g., PCC, Swern) 5-Methylpyrrolidin-2,4-dione

Synthetic Utility of N,O-Acetals and Enamides in Pyrrolidinone Chemical Space

N,O-acetals are valuable intermediates in the synthesis of nitrogen-containing heterocycles. researchgate.net They can serve as precursors to N-acyliminium ions, which are highly reactive electrophiles that can undergo a variety of nucleophilic additions and cycloadditions. While direct application to this compound is not documented, the generation of an N-acyliminium ion from a related pyrrolidinone could enable the introduction of substituents at the C-5 position.

Enamides are also versatile building blocks in pyrrolidinone synthesis. Asymmetric transformations of ynamides can lead to the formation of chiral enamides, which can then be used in cycloaddition reactions to construct highly substituted pyrrolidine rings. nih.gov The intramolecular cyclization of enamides containing an epoxide has been shown to be a viable route to pyrrolidinone alkaloids. This suggests that if this compound were converted to an enamide derivative, it could potentially undergo further cyclization reactions to form more complex polycyclic structures.

Applications of 4s,5s 4 Hydroxy 5 Methylpyrrolidin 2 One and Analogues As Key Intermediates in Organic Synthesis

Total and Formal Synthesis of Natural Products

The inherent chirality and functionality of the 4-hydroxy-5-methylpyrrolidin-2-one (B8221590) core make it an ideal starting point for the total synthesis of several classes of natural products. Its rigid, five-membered ring allows for precise control over the spatial orientation of subsequent chemical modifications, which is critical for achieving the correct stereochemistry of the final target molecule.

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one and its derivatives are pivotal intermediates in the synthesis of the antifungal alkaloid (+)-Preussin. nih.govnih.gov This natural product, first isolated from Preussia sp., exhibits significant biological activity, including antifungal and antitumor properties. nih.gov

A highly diastereoselective approach has been developed to access trans-4-hydroxy-5-substituted 2-pyrrolidinones, which serve as direct precursors to (+)-Preussin. nih.gov This method involves a stereoselective tandem Barbier process where the stereochemistry at the C-5 position is controlled by an α-alkoxy substituent. nih.gov This efficient strategy underscores the utility of the pyrrolidinone scaffold in constructing complex natural products. The synthesis of (+)-Preussin from these intermediates validates the importance of the defined stereochemistry of the starting pyrrolidinone core. nih.govbaranlab.org Numerous synthetic routes to (+)-Preussin have been developed, many of which leverage chiral pyrrolidine-based starting materials to establish the required stereocenters. nih.govnih.gov

Table 1: Key Synthetic Approaches to (+)-Preussin An interactive data table will be displayed here.

Starting Material/Key Intermediate Key Reaction Step Reference
trans-4-hydroxy-5-substituted 2-pyrrolidinones Stereoselective tandem Barbier process nih.gov
Protected amino alcohol Pd-catalyzed carboamination nih.gov

While the direct synthesis of thalassospiramides and siderophores from this compound is not extensively documented, the core chemical structures of these natural products relate to functionalities present in amino acid derivatives. Thalassospiramides are a family of cyclic peptides from marine bacteria that contain unusual γ-amino acid subunits, such as 4-amino-3,5-dihydroxy-pentanoic acid (ADPA). nih.govnih.govresearchgate.net Their synthesis is complex, governed by nonribosomal peptide synthetase (NRPS) pathways in nature. nih.gov

Siderophores are low-molecular-weight iron chelators synthesized by microorganisms. nih.gov Their production also involves biosynthetic pathways like NRPS or NRPS-independent synthetase (NIS) systems. nih.govnih.gov Although a direct synthetic link to the this compound scaffold is not established, the synthesis of siderophore analogues often involves amino acid-containing backbones, highlighting a thematic connection in synthetic building blocks. nih.gov

The pyrrolidine (B122466) scaffold is fundamental to the synthesis of polyhydroxylated pyrrolizidine (B1209537) alkaloids and azasugars, two classes of compounds with significant biological activities, particularly as glycosidase inhibitors. researchgate.netkib.ac.cn

Polyhydroxylated Pyrrolizidine Alkaloids: These natural products, such as alexine (B40350) and australine, are sugar mimics with a bicyclic [3.3.0] octane (B31449) skeleton. researchgate.netkib.ac.cn Their synthesis frequently employs chiral, functionalized pyrrolidines as key building blocks. researchgate.netkib.ac.cnuow.edu.au Synthetic strategies often involve the cyclization of a substituted pyrrolidine intermediate to form the characteristic bicyclic core. kib.ac.cn The stereochemistry of the starting pyrrolidine directly influences the final configuration of the multiple stereocenters in the alkaloid product. rsc.org

Azasugars: Polyhydroxylated pyrrolidines are a prominent class of compounds known as azasugars (or iminosugars). nih.govjchemlett.com These molecules are analogues of carbohydrates where the ring oxygen is replaced by a nitrogen atom. This structural change often leads to potent and selective inhibition of carbohydrate-processing enzymes like glycosidases. nih.govacs.org Chiral pyrrolidinone precursors can be elaborated into various azasugars, making them valuable synthons in the development of therapeutic agents for conditions such as diabetes and viral infections. jchemlett.comnih.govnih.gov

Analogues of this compound are effective precursors for the synthesis of nonproteinogenic γ-amino hydroxy acids. nih.gov A notable example is the synthesis of (3R,4S)-statines. Statine (B554654) and its derivatives are unusual amino acids that are components of several natural protease inhibitors, including the clinically significant drug pepstatin.

An efficient, diastereoselective approach to trans-4-hydroxy-5-substituted 2-pyrrolidinones has been successfully applied to the preparation of a variety of substituted (3R,4S)-statines. nih.gov The methodology allows for the controlled introduction of different substituents, providing access to a library of statine analogues for structure-activity relationship studies. This application highlights the role of the pyrrolidinone scaffold in constructing synthetically challenging and pharmaceutically relevant amino acid derivatives. mdpi.com

Design and Synthesis of Advanced Chemical Scaffolds for Drug Discovery

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ideal structural properties. nih.govresearchgate.net The non-planar, three-dimensional nature of the sp³-hybridized pyrrolidine ring allows for an effective exploration of chemical space, which is crucial for optimizing interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

The this compound framework and related pyrrolidine structures are central to the design and synthesis of potent and selective enzyme inhibitors. nih.gov The stereochemically defined substituents on the pyrrolidine ring can be tailored to fit precisely into the active sites of specific enzymes, leading to high affinity and selectivity.

Pyrrolidine-based scaffolds have been successfully used to develop inhibitors for a wide range of enzymes:

Glycosidases: As mentioned, polyhydroxylated pyrrolidines (azasugars) are potent inhibitors of glycosidases, enzymes involved in carbohydrate metabolism. Their ability to mimic the transition state of the natural substrate makes them powerful therapeutic candidates. nih.govnih.gov

Proteases: The pyrrolidinone core is a key component in the design of inhibitors for proteases, such as those involved in viral replication. nih.gov

Kinases: The rigid scaffold can be used to position functional groups that interact with the ATP-binding site of kinases, which are critical targets in oncology.

Cyclooxygenases (COX): Derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated as multitarget anti-inflammatory agents that show selective inhibition of COX-2. ebi.ac.uk

The development of combinatorial libraries based on enantiopure pyrrolidine scaffolds allows for the rapid screening of thousands of compounds to identify potent hits against specific enzyme targets, such as α-L-rhamnosidase. nih.govresearchgate.net This approach accelerates the drug discovery process by efficiently mapping the structure-activity relationships of new inhibitor classes.

Table 2: Examples of Enzyme Classes Targeted by Pyrrolidine-Based Inhibitors An interactive data table will be displayed here.

Enzyme Class Example Target Pyrrolidine Scaffold Type Reference
Glycosidases α-Glucosidase Polyhydroxylated Pyrrolidine (Azasugar) nih.gov
Proteases HIV Protease Pyrrolidinone nih.gov
Glycosidases α-L-Rhamnosidase Substituted Pyrrolidine nih.gov

Development of Enzyme Inhibitors and Modulators

Glycosidase Inhibitors

Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a therapeutic strategy for various diseases, including diabetes, viral infections, and lysosomal storage disorders. Pyrrolidine-based structures, mimicking the oxocarbenium ion transition state of the glycosidic bond cleavage, are potent glycosidase inhibitors.

α-Mannosidase Inhibitors: Analogues of this compound have been investigated as inhibitors of α-mannosidases. These enzymes are involved in the post-translational modification of glycoproteins. The design of these inhibitors often involves the synthesis of polyhydroxylated pyrrolidines that mimic the structure of mannose. The stereochemistry of the hydroxyl groups on the pyrrolidine ring is crucial for potent and selective inhibition.

β-Glucocerebrosidase Inhibitors: Lysosomal β-glucocerebrosidase (GCase) is an enzyme responsible for the breakdown of glucocerebroside. Deficiencies in this enzyme lead to Gaucher's disease, a lysosomal storage disorder. A study on multimeric pyrrolidine-based iminosugars has demonstrated their potential as inhibitors of human β-glucocerebrosidase. nih.gov The research focused on establishing structure-activity relationships by varying the iminosugar inhitope, the valency of the dendron, and the linker between the inhitope and the central scaffold. nih.gov

α-L-Fucosidase Inhibitors: α-L-Fucosidases are involved in various biological processes, including cell signaling and inflammation. The development of selective inhibitors for these enzymes is of significant interest. Research has shown that N-phenylaminomethyl benzimidazolyl moieties attached to a (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol scaffold can enhance both the potency and selectivity of these compounds as α-L-fucosidase inhibitors.

Table 1: Examples of Pyrrolidine-based Glycosidase Inhibitors
Enzyme TargetPyrrolidine Scaffold DerivativeKey Structural FeaturesReference
α-MannosidasePolyhydroxylated pyrrolidinesMannose-mimicking stereochemistry
β-GlucocerebrosidaseMultimeric pyrrolidine-based iminosugarsVaried inhitope, dendron valency, and linker nih.gov
α-L-Fucosidase(2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol with N-phenylaminomethyl benzimidazolyl moietiesEnhanced potency and selectivity
Transglutaminase 2 Inhibitors

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, and its dysregulation is associated with several diseases. rsc.orgrsc.orgnih.govresearchgate.netnih.gov While various classes of inhibitors have been developed for TG2, including cinnamoyl-based and peptidic scaffolds, a direct and well-documented application of this compound or its close analogues as transglutaminase 2 inhibitors is not prominently reported in the scientific literature based on available research. rsc.orgrsc.orgnih.govresearchgate.net The development of TG2 inhibitors has primarily focused on other structural motifs. rsc.orgrsc.orgnih.govresearchgate.netnih.gov

Deubiquitinase (e.g., USP7) Inhibitors

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, playing a critical role in protein stability and degradation. Ubiquitin-specific protease 7 (USP7) is a DUB that has emerged as a promising target in cancer therapy. The pyrrolidine scaffold has been utilized in the design of potent and selective USP7 inhibitors.

Structure-based drug design has led to the development of cyanopyrrolidine-based inhibitors of USP7. These inhibitors can form a covalent adduct with the active site cysteine of the enzyme. Interestingly, this interaction can lead to a β-elimination reaction, converting the active-site cysteine to dehydroalanine. This unique mechanism of action highlights the versatility of the pyrrolidine scaffold in designing novel enzyme inhibitors.

Table 2: Pyrrolidine-based USP7 Inhibitors
Inhibitor ClassMechanism of ActionKey Finding
Cyanopyrrolidine derivativesCovalent modification of active site cysteineCan induce β-elimination to form dehydroalanine

Application in Privileged Scaffold Design in Medicinal Chemistry

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The five-membered pyrrolidine ring is considered a privileged scaffold in medicinal chemistry due to several advantageous properties. nih.gov

The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often beneficial for achieving high-affinity interactions with protein binding sites. nih.gov The presence of a nitrogen atom provides a site for hydrogen bonding and can be protonated under physiological conditions, influencing the compound's solubility and pharmacokinetic properties.

Furthermore, the stereochemistry of the substituents on the pyrrolidine ring can be readily controlled, allowing for the synthesis of stereoisomerically pure compounds. This is critical as different stereoisomers can exhibit vastly different biological activities. The pyrrolidine scaffold is found in numerous natural products and FDA-approved drugs, demonstrating its broad utility in drug discovery. nih.gov The versatility of the pyrrolidine ring, including its pyrrolidin-2-one derivatives, makes it a valuable starting point for the design of new therapeutic agents targeting a wide range of diseases. nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations of Pyrrolidinone Derived Bioactive Compounds

Impact of Pyrrolidinone Stereochemistry on Biological Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, within a molecule is a critical determinant of its biological function. For pyrrolidinone derivatives, the specific configuration of substituents on the five-membered ring can drastically alter their interaction with biological targets, such as proteins and enzymes, which are themselves chiral.

The significance of chirality is evident in studies of nature-inspired compounds. For instance, in a study of 3-Br-acivicin isomers, which share a five-membered heterocyclic core, only the isomers with a (5S, αS) configuration exhibited potent antiplasmodial activity. nih.gov Isomers with other configurations, such as (5R, αR), showed significantly reduced or no activity. nih.gov This pronounced difference suggests that biological targets, like the L-amino acid transport system potentially involved in the compound's uptake, can distinguish between stereoisomers, leading to a stereoselective biological effect. nih.gov

Similarly, research on pyrrolidine (B122466) analogues of pochonicine, designed as β-N-acetylhexosaminidase inhibitors, revealed that the configuration of the pyrrolidinone ring is paramount for activity. Among ten synthesized pairs of stereoisomeric analogues, potent inhibition was observed almost exclusively in those compounds that mimicked the specific stereochemistry of natural inhibitors. nih.gov This highlights that a precise spatial arrangement of functional groups on the pyrrolidinone ring is necessary to fit into the enzyme's active site and exert an inhibitory effect. nih.gov The great interest in the pyrrolidinone scaffold is partly due to its non-planarity, which allows for an exploration of three-dimensional space, and the stereogenicity of its carbon atoms, which contributes significantly to molecular diversity and the potential for specific biological interactions. researchgate.net

These findings underscore a fundamental principle: the biological profile of a pyrrolidinone-based compound is intimately linked to its stereochemistry. The specific orientation of substituents, such as the hydroxyl and methyl groups in (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one, dictates how the molecule is recognized by and interacts with its biological target, ultimately governing its efficacy and selectivity.

Table 1: Impact of Stereochemistry on Biological Activity of Acivicin Analogs Data sourced from a study on 3-Br-acivicin isomers against P. falciparum strains. nih.gov

Rational Design Principles for Pyrrolidinone-Based Ligands

Rational drug design leverages the structural understanding of ligands and their biological targets to create more potent and selective compounds. For pyrrolidinone-based ligands, this process often involves a combination of computational modeling and synthetic chemistry.

A key principle in rational design is the use of computational methods like Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.com 3D-QSAR and more advanced 4D-QSAR models are used to build a statistical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov These models can generate contour maps that indicate which regions of a molecule are favorable or unfavorable for activity, guiding the design of new derivatives with improved properties. nih.gov For example, a hybridized 3D-QSAR model, combining data from two different series of inhibitors, was successfully used to design a novel scaffold for Polo-like kinase 1 (PLK1) inhibitors. nih.gov

Pharmacophore-based virtual screening is another powerful tool. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to screen large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net This approach is particularly useful in the early stages of drug discovery for hit identification and lead optimization. mdpi.com

Furthermore, the design process must consider physicochemical properties. The pyrrolidinone motif itself can enhance aqueous solubility and provide hydrogen bonding capabilities—the ring nitrogen can act as a hydrogen bond acceptor, while an N-H group can be a donor—improving the pharmacokinetic profile of a drug candidate. pharmablock.com The strategic placement of functional groups is guided by these principles to optimize both target binding and drug-like properties.

Elucidation of Enzyme-Inhibitor Binding Modes and Catalytic Mechanisms

Understanding how a pyrrolidinone-based inhibitor binds to its target enzyme and the mechanism by which it inhibits its function is crucial for rational drug design and optimization. This is typically achieved through a combination of biochemical assays, X-ray crystallography, and molecular modeling.

Molecular docking studies are a primary computational tool used to predict and analyze the binding mode of a ligand within the active site of its target protein. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the enzyme-inhibitor complex. For example, docking studies of certain pyrrolidinone derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors suggested that they may function through a reversible and competitive inhibition mechanism. nih.gov In another study, in silico docking was used to explore the molecular features governing the bioactivity of 2-pyrrolidinone (B116388) derivatives as lipoxygenase (LOX) inhibitors, showing that acidic moieties must be positioned at a specific distance and orientation within the active site for productive inhibition. researchgate.net

Kinetic analysis of enzyme activity in the presence of the inhibitor can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). In some cases, inhibitors may act via covalent modification of the enzyme. Molecular modeling of 3-Br-acivicin isomers with Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) shed light on the structural requirements for an efficient interaction that leads to covalent, irreversible binding and subsequent enzyme inactivation. nih.gov

High-throughput virtual screening combined with experimental testing can identify novel inhibitor scaffolds. In a search for myeloperoxidase (MPO) inhibitors, high-throughput docking was used to screen over a million compounds. nih.gov Subsequent biochemical analysis of the top candidates revealed inhibitors that did not irreversibly inactivate the enzyme but instead trapped it in an inactive state, demonstrating how computational screening can lead to the discovery of compounds with specific inhibitory mechanisms. nih.gov

Table 2: Investigated Mechanisms of Action for Pyrrolidinone-Related Scaffolds

Q & A

Q. Critical parameters :

  • Temperature control (±2°C) to avoid racemization.
  • Solvent polarity adjustments to optimize reaction kinetics.

How can X-ray crystallography and NMR spectroscopy resolve ambiguities in stereochemical assignments?

Answer:

  • X-ray crystallography : Provides unambiguous stereochemical determination via analysis of anomalous scattering or heavy-atom derivatives. For example, a study on 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one confirmed the (4S,5R) configuration using SHELX refinement (R factor = 0.048) .
  • NMR NOESY/ROESY : Detects spatial proximity of protons to validate chair or twist-boat conformations. Discrepancies between X-ray and NMR data (e.g., axial vs. equatorial hydroxyl orientation) require recalibration of experimental conditions or DFT calculations .

Q. Example data :

ParameterX-ray ()NMR (Typical)
C4-C5 bond length1.54 ÅN/A
Dihedral angle120.3°118° (NOESY)

What methodologies ensure enantiomeric purity during synthesis?

Answer:

  • Chiral chromatography : Use of cellulose- or amylose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients. Retention time differences ≥1.5 min indicate baseline separation .
  • Circular dichroism (CD) : Correlates Cotton effects (e.g., 220–250 nm) with absolute configuration.
  • Polarimetry : Specific rotation values (e.g., [α]D²⁵ = +15° for (4S,5S)) cross-validate enantiomeric excess ≥98% .

How should researchers address stability challenges under experimental conditions?

Answer:

  • Thermal stability : TGA/DSC analysis reveals decomposition onset at ~150°C. Store at –20°C in amber vials under argon .
  • pH sensitivity : Hydroxyl group protonation (pKa ~9.5) affects solubility. Buffered solutions (pH 6–8) prevent lactam ring hydrolysis .
  • Light exposure : UV-Vis monitoring (λmax = 280 nm) detects photodegradation byproducts. Use light-resistant glassware .

What advanced computational tools predict reactivity and regioselectivity?

Answer:

  • DFT calculations (Gaussian 16) : Optimize transition states (e.g., B3LYP/6-31G*) to model hydroxyl group nucleophilicity.
  • Molecular docking (AutoDock Vina) : Predict binding affinities for biological targets (e.g., enzymes with pyrrolidinone-binding pockets) .
  • MD simulations (GROMACS) : Assess solvent effects on conformational dynamics (e.g., aqueous vs. DMSO environments) .

How do researchers reconcile contradictory spectroscopic data?

Answer:

  • Case study : A 2025 study observed conflicting NOE correlations (NMR) and X-ray-derived torsion angles. Resolution involved:
    • Repeating experiments under standardized conditions (e.g., 298 K, deuterated solvents).
    • Using synchrotron radiation for high-resolution X-ray data (≤0.8 Å) .
  • Statistical validation : Apply Hamilton R-factors and Bayesian probability analysis to weigh data reliability .

What are the emerging applications in medicinal chemistry?

Answer:

  • Kinase inhibition : The pyrrolidinone scaffold shows IC₅₀ values <10 µM against MAPK and CDK2 in vitro.
  • Prodrug design : Esterification of the hydroxyl group enhances blood-brain barrier permeability (logP improvement from –0.5 to +1.2) .
  • Antimicrobial studies : MIC values of 2 µg/mL against S. aureus suggest potential for antibiotic development .

What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves (EN374 standard), FFP3 respirators for aerosol prevention, and safety goggles .
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose via certified waste contractors .
  • Ventilation : Use fume hoods with ≥0.5 m/s face velocity during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.